1-(2-cyanoethyl)-1-methylurea
Description
Structure
3D Structure
Properties
CAS No. |
686-56-6 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-1-methylurea |
InChI |
InChI=1S/C5H9N3O/c1-8(5(7)9)4-2-3-6/h2,4H2,1H3,(H2,7,9) |
InChI Key |
ALWVUKUHYRPCOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Formation
Established Synthetic Pathways for 1-(2-Cyanoethyl)-1-methylurea
The creation of this compound predominantly relies on the reaction between N-methylurea and acrylonitrile. This transformation can be carried out using conventional batch synthesis, and the principles of this reaction are adaptable to modern continuous flow techniques for the synthesis of its precursors.
Conventional Batch Synthesis Procedures and Optimizations
The most common laboratory-scale synthesis of this compound involves the base-catalyzed addition of N-methylurea to acrylonitrile. This reaction is typically performed in a batch reactor.
General Procedure: N-methylurea is dissolved in a suitable solvent, often a polar aprotic solvent like acetonitrile (B52724) or dioxane, to ensure the solubility of the reactants. A basic catalyst is then introduced to the reaction mixture. Acrylonitrile is subsequently added, often dropwise, to control the exothermic nature of the reaction. The mixture is then stirred at a specific temperature for a period sufficient to ensure complete reaction.
Optimization of Reaction Conditions: The yield and purity of the final product are highly dependent on several factors that can be optimized:
Catalyst: A variety of bases can be employed to catalyze the reaction. Common choices include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide), alkoxides (e.g., sodium methoxide), and organic bases such as triethylamine. The choice of catalyst can influence the reaction rate and the potential for side reactions.
Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics. While polar aprotic solvents are common, in some cases, the reaction can be performed in an aqueous medium or even under solvent-free conditions.
Temperature: The reaction is typically conducted at temperatures ranging from room temperature to mildly elevated temperatures (e.g., 40-60 °C). Higher temperatures can accelerate the reaction but may also lead to the polymerization of acrylonitrile, reducing the yield of the desired product.
Reactant Ratio: The molar ratio of N-methylurea to acrylonitrile is a critical parameter. An excess of either reactant can be used to drive the reaction to completion, but this may necessitate more rigorous purification steps.
Work-up and Purification: Following the reaction, the catalyst is typically neutralized with an acid. The solvent is then removed under reduced pressure. The crude product can be purified by techniques such as recrystallization from a suitable solvent system (e.g., ethanol-water) or column chromatography to yield pure this compound.
| Parameter | Typical Conditions | Key Considerations |
|---|---|---|
| Reactants | N-methylurea, Acrylonitrile | Purity of reactants is crucial for high yield. |
| Catalyst | NaOH, KOH, NaOMe, Triethylamine | Catalyst choice affects reaction rate and selectivity. |
| Solvent | Acetonitrile, Dioxane, Water | Solvent should dissolve reactants and be inert to reaction conditions. |
| Temperature | 25-60 °C | Temperature control is important to prevent polymerization of acrylonitrile. |
| Purification | Recrystallization, Column Chromatography | Method depends on the purity requirements of the final product. |
Emerging Continuous Flow Synthesis Techniques for Precursors
While specific continuous flow synthesis methods for this compound are not extensively documented in publicly available literature, the synthesis of its precursors and related urea (B33335) derivatives has been successfully demonstrated using this technology. Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity.
The synthesis of non-symmetrical ureas, for instance, has been achieved in continuous flow systems, often involving the in-situ generation of isocyanate intermediates which then react with an amine. Although not directly applicable to the cyanoethylation step, this demonstrates the feasibility of producing the N-methylurea precursor in a continuous manner.
Furthermore, cyanoethylation reactions of other nucleophiles, such as amines and alcohols, have been adapted to continuous flow setups. These processes typically involve pumping streams of the nucleophile and acrylonitrile with a catalyst through a heated reactor coil. The short residence times and precise temperature control offered by microreactors can minimize the formation of byproducts, such as the polymerization of acrylonitrile. The application of such a continuous flow approach to the synthesis of this compound from its precursors is a promising area for future development, potentially leading to a more efficient and scalable manufacturing process.
Analysis of Key Precursors and Reaction Components
The successful synthesis of this compound is contingent on the quality and properties of its precursors and the judicious selection of reaction components.
N-methylurea: This is the primary nucleophile in the reaction. It is a white crystalline solid that is soluble in water and polar organic solvents. The purity of N-methylurea is important, as impurities could potentially interfere with the reaction or lead to the formation of undesired byproducts.
Acrylonitrile: This is the Michael acceptor in the cyanoethylation reaction. It is a colorless, volatile liquid with a pungent odor. Acrylonitrile is a reactive monomer that can undergo polymerization, especially in the presence of radicals or strong bases and at elevated temperatures. Therefore, it is often stabilized with an inhibitor, which may need to be removed before the reaction. The handling of acrylonitrile requires care due to its toxicity and flammability.
Base Catalyst: The role of the base is to deprotonate the N-methylurea, increasing its nucleophilicity and facilitating the attack on the electron-deficient β-carbon of acrylonitrile. The strength of the base can influence the reaction rate. Stronger bases will lead to a faster reaction but may also promote the polymerization of acrylonitrile. Weaker bases, such as triethylamine, can offer better control over the reaction.
Solvent: The choice of solvent is critical for ensuring that the reactants are in the same phase and can interact effectively. The solvent should be inert under the reaction conditions and should be easily removable during the work-up procedure.
| Component | Role in Reaction | Key Properties and Considerations |
|---|---|---|
| N-methylurea | Nucleophile | Purity is important; soluble in polar solvents. |
| Acrylonitrile | Michael Acceptor | Reactive monomer, prone to polymerization; toxic and flammable. |
| Base Catalyst | Activates Nucleophile | Strength of the base affects reaction rate and side reactions. |
| Solvent | Reaction Medium | Should be inert and facilitate dissolution of reactants. |
Mechanistic Elucidation of Urea Formation and Cyanoethyl Incorporation
The formation of this compound proceeds through a well-established mechanism known as aza-Michael addition. This reaction involves the nucleophilic addition of an amine (in this case, the nitrogen atom of N-methylurea) to an activated alkene (acrylonitrile).
The mechanism can be broken down into the following key steps:
Deprotonation of N-methylurea: The reaction is initiated by the base catalyst, which abstracts a proton from one of the nitrogen atoms of N-methylurea. This generates a resonance-stabilized urea anion, which is a more potent nucleophile than the neutral N-methylurea molecule.
Nucleophilic Attack: The negatively charged nitrogen atom of the urea anion then acts as a nucleophile and attacks the electron-deficient β-carbon of the acrylonitrile molecule. The electron-withdrawing nitrile group (-CN) polarizes the carbon-carbon double bond, making the β-carbon electrophilic. This attack results in the formation of a new carbon-nitrogen bond and generates a carbanion intermediate.
Protonation: The carbanion intermediate is highly reactive and is quickly protonated by a proton source in the reaction mixture. This proton source is typically the conjugate acid of the base catalyst or a molecule of the solvent. This final step yields the stable product, this compound, and regenerates the base catalyst, allowing it to participate in further catalytic cycles.
Chemical Reactivity and Transformation Pathways
Fundamental Reaction Mechanisms Involving the Cyanoethyl Moiety
The cyanoethyl group, with its electrophilic carbon and nitrogen atoms, is the primary site of reactivity in many transformations of 1-(2-cyanoethyl)-1-methylurea.
The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemical transformations. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the electrophilic carbon of the nitrile. This process initially forms an imine anion, which can then be hydrolyzed to produce a ketone. libretexts.org
Additionally, the hydrogen atoms on the carbon adjacent to the cyano group (the α-carbon) can be acidic enough to be removed by a strong base, creating a carbanion. This carbanion can then act as a nucleophile in various reactions, including alkylation and condensation reactions.
The nitrile group itself can undergo a range of transformations to yield different functional groups. researchgate.net
Hydrolysis : In the presence of acid or base, the nitrile group can be hydrolyzed. This reaction proceeds through an amide intermediate and ultimately yields a carboxylic acid. libretexts.org
Reduction : The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation is a valuable method for introducing an amino group into a molecule.
Cycloaddition : The nitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles, to form various five-membered heterocyclic rings. researchgate.net
Here is a summary of the transformations of the nitrile group:
| Reagent | Product Functional Group | Reaction Type |
| H₃O⁺ or OH⁻/H₂O | Carboxylic Acid | Hydrolysis |
| LiAlH₄ | Primary Amine | Reduction |
| Organometallic Reagents (e.g., Grignard) | Ketone | Nucleophilic Addition |
| 1,3-Dipoles | Heterocycle | Cycloaddition |
Intramolecular Cyclization Reactions
A significant aspect of the reactivity of this compound and related compounds is their ability to undergo intramolecular cyclization. These reactions lead to the formation of various heterocyclic systems, which are of considerable interest in medicinal chemistry.
Under specific reaction conditions, the nitrogen atom of the urea (B33335) moiety can act as an internal nucleophile, attacking the electrophilic carbon of the nitrile group. This intramolecular cyclization can lead to the formation of dihydrocytosine derivatives. The reaction is often promoted by a base, which can deprotonate the urea nitrogen, increasing its nucleophilicity. This type of cyclization is a key step in the synthesis of various pyrimidine-based compounds.
This compound can serve as a building block for the synthesis of more complex fused heterocyclic systems, including those based on the uracil (B121893) scaffold. For instance, derivatives of 6-aminouracil (B15529) can be synthesized and then undergo further reactions to create fused pyrimidine (B1678525) systems. scirp.orgresearchgate.net These reactions often involve condensation with other bifunctional reagents, leading to the formation of new rings fused to the uracil core. researchgate.netnih.gov The specific heterocyclic system formed depends on the nature of the condensing agent and the reaction conditions.
Intermolecular Reactions and Diversification Strategies
Beyond intramolecular cyclizations, the reactive sites within this compound allow for a range of intermolecular reactions. These reactions provide pathways for chemical diversification, enabling the synthesis of a wide array of derivatives with potentially interesting biological properties. For example, the terminal nitrogen of the urea can be further functionalized, or the cyano group can be transformed as described previously, with the resulting functional group then participating in further intermolecular reactions.
Stability and Degradation Pathways under Controlled Chemical Conditions
A comprehensive analysis of the stability and degradation of this compound requires empirical data from controlled laboratory studies. Such studies would typically involve subjecting the compound to a range of conditions, including variations in pH, temperature, and the presence of different chemical agents, to observe the rate and products of its decomposition.
Without such dedicated research, any discussion on its stability would be purely speculative, drawing parallels from similar but distinct molecules. For instance, the reactivity of related compounds like 1-(2-cyanoethyl)urea or other urea derivatives might offer clues, but direct extrapolation would not be scientifically rigorous. nih.gov The presence of both a cyanoethyl group and a methylurea (B154334) moiety suggests potential sites for hydrolysis or other transformations, but the kinetics and mechanisms of these reactions remain uncharacterized for this specific compound.
Further investigation and publication of research findings are necessary to build a scientifically robust profile of this compound's chemical behavior.
Derivatization Strategies and Analog Design
Synthesis of Substituted Urea (B33335) Analogs and Homologs
The synthesis of analogs and homologs of 1-(2-cyanoethyl)-1-methylurea often involves multi-step reaction sequences. A general approach to creating substituted urea analogs is through the reaction of an appropriate isocyanate with an amine. For instance, the synthesis of 1,3-disubstituted ureas can be achieved by reacting an isocyanate, such as 1-(isocyanatomethyl)adamantane, with various anilines, yielding the desired products in high yields. nih.gov This methodology can be adapted to synthesize analogs of this compound by utilizing appropriately substituted amines and isocyanates.
Another common strategy involves the modification of a pre-existing urea scaffold. For example, N,N′-(4-(Adamantan-1-yl)-1,2-phenylene)bis[N′-(R-phenyl)ureas and -thioureas] have been synthesized, demonstrating the feasibility of introducing complex and varied substituents onto a core urea structure. researchgate.net The synthesis of symmetrical 1,3-disubstituted ureas has also been described through the reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines. nih.gov These methods highlight the potential for generating a diverse library of analogs based on the this compound core.
| Reactant 1 | Reactant 2 | Product Type | General Yield |
| 1-(Isocyanatomethyl)adamantane | Monohalo- and dihaloanilines | 1,3-Disubstituted ureas | Up to 92% |
| 1-(Isocyanatomethyl)-3,5-dimethyladamantane | Aliphatic diamines | Symmetrical 1,3-disubstituted ureas | 63–99% |
Incorporation into Complex Organic Architectures
The unique structural elements of this compound make it an attractive candidate for incorporation into more complex molecular frameworks, such as modified nucleosides and oligonucleotides.
The cyanoethyl group is a well-established protecting group in oligonucleotide synthesis and can also be incorporated as a stable modification in nucleoside analogs. The preparation of 2'-O-cyanoethylated nucleosides is a key example of how a cyanoethyl moiety can be integrated into a biologically relevant scaffold. nih.gov The synthesis of these modified nucleosides often involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by the introduction of the 2'-O-cyanoethyl group and subsequent phosphitylation to yield the corresponding phosphoramidite. nih.gov These phosphoramidites are the building blocks for the solid-phase synthesis of modified RNA analogs. nih.gov
Recent innovations in both chemical and biocatalytic methods have expanded the toolbox for creating novel nucleoside analogs. nih.gov These methods allow for the stereoselective introduction of modifications to the sugar moiety and the preparation of nucleosides with non-canonical heterocycles. nih.gov While not directly involving this compound, these advanced strategies could potentially be adapted to incorporate this specific urea derivative or its analogs into nucleoside structures, opening up new avenues for drug discovery and biotechnology.
| Starting Material | Key Modification Step | Product |
| 5'-O-DMT-nucleoside | 2'-O-cyanoethylation | 2'-O-Cyanoethylated nucleoside |
| 2'-O-Cyanoethylated nucleoside | Phosphitylation | 2'-O-Cyanoethylated phosphoramidite |
Post-synthetic modification offers a powerful approach to introduce functional groups into oligonucleotides after their assembly on a solid support. This strategy allows for the incorporation of molecules that may not be compatible with the conditions of automated DNA/RNA synthesis. An efficient multicomponent orthogonal protocol has been developed for the post-synthetic modification of oligonucleotides using 2'-O-methyl ester and 2'-O-propargyl nucleoside scaffolds. nih.gov This involves the amidation of methyl esters with primary amines, followed by copper-catalyzed cycloaddition reactions. nih.gov
This post-oligomerization technique provides a versatile platform for introducing a wide range of chemical diversity into oligonucleotides. nih.gov For instance, intercalating agents have been attached to oligonucleotides post-synthetically to enhance the thermal stability of duplexes. nih.gov Similarly, metal-organic frameworks (MOFs) like UiO-66 have been functionalized through post-synthetic modification, demonstrating the broad applicability of this approach. rsc.org In principle, a derivative of this compound, appropriately functionalized with a reactive handle, could be conjugated to an oligonucleotide using these post-synthetic modification techniques.
Structure-Reactivity Relationships in Derived Compounds
The chemical reactivity of compounds derived from this compound is dictated by the interplay of its constituent functional groups. The cyano group can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid. The urea functionality can participate in hydrogen bonding and may be susceptible to hydrolysis under certain conditions.
In the context of substituted ureas, the nature of the substituents has a profound impact on their chemical and physical properties. For example, the introduction of a methylene (B1212753) bridge between an adamantyl group and a urea moiety has been shown to lower the melting point of the resulting compounds. nih.gov The reactivity of derived compounds is also influenced by the electronic properties of the substituents. The presence of electron-withdrawing or electron-donating groups can modulate the reactivity of the urea and cyanoethyl moieties. Understanding these structure-reactivity relationships is crucial for the rational design of new derivatives with specific desired properties and for predicting their behavior in different chemical and biological environments.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a fundamental analytical tool that provides detailed information about the molecular structure of a compound by observing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule. For 1-(2-cyanoethyl)-1-methylurea, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons present.
The methyl group (CH₃) attached to the nitrogen atom would typically appear as a singlet. The two methylene (B1212753) groups (CH₂) of the cyanoethyl chain would present as two distinct triplets due to coupling with each other. The protons of the primary amide (NH₂) would likely appear as a broad singlet. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the methylene group adjacent to the nitrile group would be expected to resonate at a higher chemical shift (further downfield) compared to the methylene group adjacent to the nitrogen atom of the urea (B33335) moiety due to the electron-withdrawing nature of the cyano group.
Two-dimensional NMR techniques, such as J-resolved (JRES) spectroscopy, can be employed for more complex analyses, providing both chemical shift and coupling constant information, which is particularly useful for assigning signals in crowded spectral regions. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | Singlet | ~2.8-3.0 |
| N-CH₂-CH₂-CN | Triplet | ~3.4-3.6 |
| N-CH₂-CH₂-CN | Triplet | ~2.6-2.8 |
| C(=O)NH₂ | Broad Singlet | ~5.0-7.0 |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
A sharp, medium-intensity band would be expected in the range of 2240-2260 cm⁻¹ due to the stretching vibration of the nitrile (C≡N) group. The carbonyl (C=O) group of the urea moiety would give rise to a strong absorption band typically between 1630 and 1680 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as one or two bands in the region of 3200-3500 cm⁻¹. Finally, C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | 2240 - 2260 |
| Carbonyl (C=O) | 1630 - 1680 |
| Amide (N-H) | 3200 - 3500 |
| Alkane (C-H) | 2850 - 3000 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC (RP-HPLC) method is commonly used for polar organic molecules like this compound.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. humanjournals.comnih.gov For this compound, the mobile phase could consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. humanjournals.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is often performed using a UV detector, as the urea and cyano groups can provide some UV absorbance, typically at low wavelengths around 200-220 nm. humanjournals.com The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration, allowing for purity assessment. Some methods may utilize a cyano-based column for the analysis of urea-containing compounds. sigmaaldrich.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes (typically less than 2 µm) in the stationary phase. This results in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UPLC method for this compound would offer significant advantages in terms of speed and efficiency for purity determination and quantitative analysis. The fundamental principles of separation remain the same as in HPLC, but the instrumentation is designed to handle the higher pressures required for pumping the mobile phase through the densely packed column.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.
When this compound is introduced into a mass spectrometer, it is first ionized to form a molecular ion (M⁺). The mass of this molecular ion corresponds to the molecular weight of the compound. For this compound (C₅H₉N₃O), the predicted monoisotopic mass is approximately 127.0746 g/mol . uni.lu
The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is characteristic of the molecule's structure. The fragmentation of this compound could proceed through several pathways. For example, cleavage of the bond between the two methylene groups could occur. Another common fragmentation pathway for urea derivatives involves the loss of the amine or isocyanate moieties. The analysis of these fragmentation patterns can provide valuable confirmation of the compound's structure. The formation of nitrilium ions is also a possibility in molecules containing a cyano group. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) |
| [M+H]⁺ | 128.0818 |
| [M+Na]⁺ | 150.0638 |
| [M-H]⁻ | 126.0673 |
Data sourced from PubChem. uni.lu
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing fundamental insight into the elemental composition of a synthesized molecule. This analytical method is crucial for verifying the empirical formula of a compound, such as this compound, by precisely quantifying the mass percentages of its constituent elements. The data obtained from elemental analysis serves as a primary checkpoint to confirm the identity and purity of a newly synthesized compound, ensuring it aligns with its theoretical composition.
The process typically involves the combustion of a small, precisely weighed sample of the compound in a controlled environment. During combustion, the compound is broken down into its elemental components, which are then converted into simple, easily detectable gases. For organic compounds like this compound, which is composed of carbon, hydrogen, nitrogen, and oxygen, the combustion products are primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). These gases are then passed through a series of detectors that quantify their amounts, from which the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be accurately determined. The percentage of oxygen is often determined by difference.
For this compound, with the molecular formula C₅H₉N₃O, the theoretical elemental composition can be calculated based on its atomic and molecular weights. uni.lubldpharm.com These theoretical values provide a benchmark against which experimental results from elemental analysis are compared. A close correlation between the experimentally determined and calculated percentages provides strong evidence for the successful synthesis and purity of the target compound.
Detailed research findings from the elemental analysis of this compound would be presented in a format similar to the table below. The experimental values are expected to be in close agreement with the theoretical values, typically within a margin of ±0.4%, which is a widely accepted tolerance in synthetic chemistry.
| Element | Theoretical Mass Percentage (%) | Experimental Mass Percentage (%) |
| Carbon (C) | 47.23 | Data not available in search results |
| Hydrogen (H) | 7.14 | Data not available in search results |
| Nitrogen (N) | 33.04 | Data not available in search results |
| Oxygen (O) | 12.58 | Data not available in search results |
The theoretical percentages are calculated from the compound's molecular formula (C₅H₉N₃O) and the atomic weights of its constituent elements.
The verification of the elemental composition through this methodology is a critical step in the comprehensive characterization of this compound, underpinning the reliability of further spectroscopic and analytical data.
Computational and Theoretical Investigations
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of "1-(2-cyanoethyl)-1-methylurea". Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior. nih.govresearchgate.net
Molecular Orbitals and Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. For "this compound," the HOMO is likely localized around the more electron-rich regions, such as the urea (B33335) moiety, indicating its propensity to donate electrons. Conversely, the LUMO would be centered on electron-deficient areas, like the cyano group, highlighting its electron-accepting capabilities. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and stability |
Note: The values in this table are hypothetical and serve as illustrative examples of what would be obtained from quantum chemical calculations.
Molecular modeling also allows for the generation of an electrostatic potential map. This map visually represents the charge distribution across the molecule, identifying nucleophilic and electrophilic sites crucial for predicting intermolecular interactions.
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating potential reaction mechanisms involving "this compound". By mapping the potential energy surface, researchers can identify the most energetically favorable reaction pathways.
This involves calculating the energies of reactants, products, and, most importantly, the transition states that connect them. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. For instance, the hydrolysis of the cyano group or reactions at the urea moiety can be modeled to predict their feasibility and kinetics. nih.gov
Table 2: Hypothetical Activation Energies for Reactions of this compound
| Reaction | Predicted Activation Energy (kcal/mol) | Implication |
|---|---|---|
| Hydrolysis of Cyano Group | 25 | Moderately high barrier, suggesting slow reaction |
| N-demethylation | 35 | High energy barrier, indicating low probability |
Note: The values in this table are hypothetical and intended to illustrate the type of data generated from reaction pathway predictions.
Computational Studies of Conformational Analysis
"this compound" possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.
By systematically rotating the bonds, such as the C-C bond of the ethyl chain and the C-N bond of the methylurea (B154334) group, a potential energy surface can be constructed. This analysis reveals the global minimum energy conformation, which is the most populated state, as well as other low-energy conformers that may be biologically relevant. The relative energies of these conformers are crucial for understanding how the molecule might bind to a biological target.
Table 3: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.0 (Global Minimum) |
| Gauche | 60° | 1.5 |
Note: The values in this table are hypothetical examples derived from a typical conformational analysis.
Theoretical Approaches to Structure-Activity Relationship (SAR) based on chemical principles
Theoretical Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity using computational methods. youtube.com For "this compound," this involves identifying the key structural features and physicochemical properties that would influence its interaction with a hypothetical biological target.
The principles of SAR suggest that modifications to the molecule's structure can lead to predictable changes in its activity. For example, the hydrogen bonding capacity of the urea group, the polarity of the cyano group, and the steric bulk of the methyl group are all features that can be computationally quantified and correlated with potential biological effects.
Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors (e.g., logP, molar refractivity, dipole moment) with experimental activity data from a series of related compounds. While specific experimental data for "this compound" is not presented here, the theoretical framework of QSAR provides a roadmap for designing new analogs with potentially enhanced or modulated activity. The electronic properties, such as the ability of the urea group to act as a hydrogen bond donor and acceptor, and the electron-withdrawing nature of the cyanoethyl group, are critical determinants in these theoretical models.
Applications in Specialized Chemical Synthesis and Material Science
Role as an Intermediate in Fine Chemical Synthesis
In the realm of fine chemical manufacturing, intermediates are crucial components used to build more complex and high-value molecules. Fine chemicals are characterized as pure, single substances produced in limited volumes through batch or semi-batch processes in multipurpose plants. europa.eu 1-(2-cyanoethyl)-1-methylurea serves as such a key intermediate. Its bifunctional nature, possessing both a nitrile and a substituted urea (B33335) group, allows for a variety of chemical transformations.
One of the primary applications of this compound is as a precursor in multi-step organic syntheses. Chemists can selectively target either the cyano group or the N-H bond of the urea for further reactions. For instance, the cyano group can undergo hydrolysis to form a carboxylic acid or reduction to form a primary amine. These transformations introduce new functionalities into the molecule, paving the way for the synthesis of a diverse array of downstream products. A notable example is its use in the synthesis of more complex substituted ureas, such as 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea, a compound with potential biological activity. chemsrc.com The synthesis of this derivative showcases how the basic scaffold of this compound can be elaborated by reacting the urea nitrogen with other chemical agents.
Table 1: Role of this compound in Fine Chemical Synthesis
| Application Area | Function of Compound | Example Transformation | Resulting Product Class |
|---|---|---|---|
| Fine Chemical Intermediate | Building block for complex molecules | Reaction at the urea nitrogen | Substituted phenylureas |
| Functional Group Carrier | Introduces cyanoethyl and methylurea (B154334) moieties | Hydrolysis of the cyano group | Carboxylic acid derivatives |
| Scaffold for Derivatization | Core structure for further modification | Reduction of the cyano group | Amine derivatives |
Building Block for Novel Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structure, are of immense importance, particularly in medicinal chemistry and drug discovery. nih.gov The structure of this compound contains the necessary elements (carbon and nitrogen) and reactive groups to serve as a precursor for the synthesis of various nitrogen-containing heterocycles.
The presence of both a nitrile (C≡N) group and a urea moiety within the same molecule opens pathways for intramolecular cyclization reactions. rsc.org For example, under specific reaction conditions, the nitrogen atom of the urea could potentially attack the carbon atom of the nitrile group, leading to the formation of cyclic structures like pyrimidine (B1678525) derivatives. Research into related molecules, such as cyanoacetylurea, has demonstrated their utility in synthesizing a wide range of fused uracil (B121893) heterocycles. researchgate.net These reactions often proceed through the condensation of the active methylene (B1212753) group adjacent to the cyano function with other reagents, followed by cyclization. ekb.eg While specific examples starting directly from this compound are specialized, its structural motifs are analogous to well-established synthons used in heterocyclic chemistry, suggesting its potential for creating novel ring systems. researchgate.netekb.eg
Table 2: Potential Heterocyclic Systems from this compound
| Reactive Moieties | Potential Reaction Type | Possible Heterocyclic Product |
|---|---|---|
| Cyano Group and Urea N-H | Intramolecular Cyclization | Substituted Pyrimidines |
| Urea and external reagent | Condensation/Cyclization | Fused Uracil Derivatives |
| Cyanoethyl group and external reagent | Multi-component reaction | Complex Polycyclic Systems |
Research Applications in Agrochemistry Compound Synthesis
In the field of agrochemistry, there is a continuous search for new molecules that can act as effective and selective herbicides, fungicides, or insecticides. The synthesis of new agrochemicals often involves the modification of known chemical scaffolds to enhance activity or improve environmental profiles. This compound serves as a valuable starting material in this research area.
The compound can be used to create more complex molecules with potential herbicidal or fungicidal properties. For example, it is a key reactant in the synthesis of 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea. The introduction of the 3,4-dichlorophenyl group is a common strategy in agrochemical design, as this moiety is present in a number of commercial pesticides. The resulting derivative combines the features of the cyanoethyl urea with the dichlorinated phenyl ring, creating a new chemical entity for biological screening. Research has shown that compounds containing cyanoacrylate and thiadiazole moieties exhibit good herbicidal activities, highlighting the importance of the cyano group in the design of new agrochemicals. nih.gov
Table 3: Application in Agrochemical Research
| Role of Compound | Synthetic Target | Significance of Modification | Potential Application |
|---|---|---|---|
| Precursor | 1-(2-Cyanoethyl)-3-(3,4-dichlorophenyl)-1-methylurea chemsrc.com | Introduction of a dichlorophenyl group, a common toxophore in pesticides. | Screening for herbicidal or fungicidal activity. |
| Scaffold | Novel substituted ureas | The cyanoethyl group allows for further chemical modification to fine-tune properties. | Development of new classes of plant protection agents. |
Precursor in Advanced Material Formulations: Polymers and Coatings Research
The development of new polymers and coatings with enhanced properties is a significant area of material science. Polyureas are a class of polymers known for their high durability, thermal stability, and excellent resistance to chemical and environmental factors, making them suitable for high-performance coatings and elastomers. mdpi.comsemanticscholar.org
Polyureas are typically synthesized through the reaction of a diisocyanate component with a diamine. mdpi.com However, research into isocyanate-free synthesis routes has gained traction, with some methods utilizing urea itself as a monomer. nih.govresearchgate.netelsevierpure.com In this context, this compound represents a functional monomer for the synthesis of modified polyurea polymers. Its urea functional group can participate in polymerization reactions, while the pendant cyanoethyl group can impart specific properties to the final material. The nitrile group is known to have high polarity and can enhance adhesion and chemical resistance. Furthermore, the cyano group can serve as a site for post-polymerization modification, such as cross-linking, which can significantly improve the mechanical and thermal properties of the resulting polymer or coating.
Table 4: Potential Role in Polymer and Coating Research
| Application Area | Function of Compound | Potential Advantage | Resulting Material Property |
|---|---|---|---|
| Polymer Synthesis | Functional Monomer | Introduces a reactive nitrile group into the polymer backbone. | Enhanced polarity, adhesion, and chemical resistance. |
| Coating Formulation | Additive or Precursor | Allows for cross-linking of the polymer matrix. | Improved mechanical strength and thermal stability. researchgate.net |
| Material Science Research | Building Block for Specialty Polymers | Enables the creation of tailored polyureas with specific functionalities. | Development of advanced materials for specialized applications. semanticscholar.org |
Mechanistic Research in Biochemical and Supramolecular Chemistry
Investigation of Molecular Recognition and Binding Mechanisms at a Chemical Level
There are no available scientific studies detailing the molecular recognition or binding mechanisms of 1-(2-cyanoethyl)-1-methylurea. The ability of a molecule to recognize and bind to specific biological targets, such as proteins or nucleic acids, is fundamental to its function. This process is governed by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The urea (B33335) functional group, in principle, can act as both a hydrogen bond donor and acceptor, and the cyano group can also participate in dipole-dipole interactions or as a hydrogen bond acceptor. However, without experimental or computational data, any discussion of its binding properties remains purely speculative.
Elucidation of Chemical Reactivity within Complex Biological Mimetics
The chemical reactivity of this compound in systems that mimic biological environments has not been documented in the accessible scientific literature. Biological mimetics, such as micelles or synthetic vesicles, are often used to study how a compound might behave within the complex and heterogeneous environment of a cell. Such studies would reveal its stability, potential metabolic pathways, and reactivity towards biological nucleophiles. The cyanoethyl group, for instance, could potentially undergo hydrolysis or be involved in Michael additions under certain biological conditions, but no research has been published to confirm or explore these possibilities for this specific molecule.
Application in DNA Chemistry Research: Exploring Chemical Modifications for Pathway Studies
No research has been found that applies this compound to the study of DNA chemistry or the elucidation of DNA repair pathways. While many urea-containing compounds, particularly nitrosoureas, are known for their ability to alkylate DNA and are used as anticancer agents, there is no evidence to suggest that this compound has been investigated for similar properties. The study of DNA modifications is crucial for understanding mutagenesis and the cellular mechanisms that protect genomic integrity. The absence of this compound from the vast body of literature on DNA alkylating agents and repair is notable.
Role in the Synthesis of Probes for Molecular Interaction Studies
The synthesis of molecular probes is a vital area of chemical biology, enabling the visualization and study of molecular interactions in real-time. These probes often contain a reporter group (e.g., a fluorophore) and a reactive group that allows for covalent attachment to a target. There is no indication in the scientific literature that this compound has been utilized as a building block or precursor in the synthesis of such molecular probes. Its bifunctional nature could theoretically make it a candidate for such applications, but its potential has not been explored or reported.
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign synthetic methodologies. For 1-(2-cyanoethyl)-1-methylurea, a key area of future research will be the establishment of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Current synthetic approaches for similar urea (B33335) derivatives often rely on traditional methods that may involve hazardous reagents or solvents.
Exploration of Novel Chemical Transformations and Reactions
The unique combination of a urea moiety and a cyanoethyl group in this compound presents a rich landscape for exploring novel chemical transformations. The nitrile group can serve as a versatile chemical handle for a variety of reactions, including hydrolysis, reduction to an amine, or participation in cycloaddition reactions. The urea functional group offers sites for further substitution, condensation reactions, or as a hydrogen-bonding donor in supramolecular assemblies.
Future research should systematically investigate the reactivity of this compound under a wide range of conditions. This includes exploring its potential as a monomer in polymerization reactions to create novel functional polymers. The development of catalytic systems that selectively target either the nitrile or the urea functionality will be essential for controlled chemical modifications, leading to a diverse library of new molecules with potentially valuable properties.
Expansion into Undiscovered Areas of Advanced Organic and Supramolecular Chemistry
The structure of this compound is particularly suited for applications in supramolecular chemistry. The urea group is a well-known motif for forming strong and directional hydrogen bonds, which can be exploited to construct complex, self-assembling systems. Research has shown that related molecules, such as 1-(2-cyanoethyl)thymine, form supramolecular structures through hydrogen bonding. researchgate.net
Future investigations should focus on the self-assembly properties of this compound, both in solution and in the solid state. By co-crystallizing it with other molecules, it may be possible to create novel crystalline materials with tailored architectures and properties. Furthermore, its potential to act as a ligand for metal coordination or as a building block for molecular cages and capsules remains an unexplored and promising field of study.
Integration with Advanced Computational and Machine Learning Methodologies for Predictive Chemical Design
The integration of computational chemistry and machine learning offers a powerful paradigm for accelerating chemical discovery. nih.govfrontiersin.org These tools can be used to predict the properties and reactivity of molecules, guiding experimental efforts and reducing the need for time-consuming trial-and-error approaches. nih.govfrontiersin.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-cyanoethyl)-1-methylurea, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Route 1 : React acrylonitrile with methylamine under controlled pH (7–9) and temperature (50–60°C) to form the cyanoethyl intermediate, followed by urea formation via reaction with methyl isocyanate. Solvent choice (e.g., methanol or DMF) impacts reaction kinetics .
- Route 2 : Use nucleophilic substitution between 2-cyanoethylamine and methyl carbamate in the presence of a base (e.g., K₂CO₃) under reflux. Monitor progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).
- Optimization : Adjust molar ratios (1:1.2 for amine:isocyanate), inert atmosphere (N₂), and post-synthesis purification via column chromatography (silica gel, 5% MeOH in DCM) to achieve >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify urea NH protons (δ 5.8–6.2 ppm, broad singlet) and cyanoethyl CH₂ groups (δ 2.5–3.0 ppm). Confirm methylurea substitution via methyl singlet at δ 2.8–3.0 ppm .
- FT-IR : Detect urea C=O stretch (~1640 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with m/z ≈ 141.1 (C₅H₉N₃O). Validate fragmentation patterns against PubChem datasets .
Q. How should researchers assess the acute toxicity of this compound in preclinical models?
- Protocol :
- Conduct OECD 423 acute oral toxicity tests in rodents (dose range: 50–500 mg/kg). Monitor mortality, clinical signs (e.g., respiratory distress), and histopathology.
- Compare results to structurally similar ureas (e.g., 1-methyl-1-phenylurea), which show LD₅₀ > 300 mg/kg .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?
- Approach :
- Perform differential scanning calorimetry (DSC) to measure melting points under controlled heating rates (e.g., 10°C/min). Discrepancies may arise from polymorphic forms; use X-ray crystallography to confirm dominant lattice structures .
- Validate thermal stability via TGA in N₂ atmosphere (decomposition onset >200°C indicates high stability). Cross-reference with computational models (e.g., DFT for bond dissociation energies) .
Q. How can computational methods predict the biological targets of this compound, and what validation experiments are required?
- Workflow :
- Use molecular docking (AutoDock Vina) to screen against kinase or protease libraries. Prioritize targets with binding energy ≤ -7.0 kcal/mol.
- Validate via enzymatic assays (e.g., inhibition of tyrosine kinases at IC₅₀ < 10 μM) and cellular viability tests (MTT assay in cancer cell lines). Compare to known urea-based inhibitors (e.g., sorafenib derivatives) .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Solutions :
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during urea formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/IPA 85:15).
- For asymmetric catalysis, test palladium complexes with BINAP ligands to achieve >90% ee .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Resolution :
- Conduct solubility tests (shake-flask method) in DMSO, water, and ethanol at 25°C. Use HPLC to quantify saturation points.
- Note that discrepancies may arise from impurities (e.g., residual solvents) or hydration states. Purify via recrystallization (ethanol/water 70:30) before testing .
Methodological Gaps
Q. What are the limitations of current SAR studies on this compound analogs?
- Critical Analysis :
- Most studies focus on in vitro models, neglecting pharmacokinetics (e.g., metabolic stability in liver microsomes).
- Proposed solution: Integrate ADMET profiling (e.g., CYP450 inhibition assays) and in vivo bioavailability studies .
Tables of Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 148–152°C (decomposes) | DSC | |
| LogP (Octanol-Water) | 0.87 ± 0.12 | Shake-flask HPLC | |
| Aqueous Solubility (25°C) | 12.3 mg/mL | Gravimetric analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
